molecular formula C20H18N4O4S B2412917 (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 444051-21-2

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2412917
CAS RN: 444051-21-2
M. Wt: 410.45
InChI Key: NLUOXRLVMCDWSA-QGOAFFKASA-N
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Description

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, also known as HNTPO, is a thiazole derivative that has been the subject of extensive research due to its potential therapeutic applications. HNTPO has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Photodynamic Therapy Potential

Research on related zinc phthalocyanine derivatives, substituted with benzylidene groups similar to (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, indicates their potential in photodynamic therapy, particularly for cancer treatment. These compounds exhibit properties like high singlet oxygen quantum yield, which is significant for Type II photodynamic therapy mechanisms, suggesting their use as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Derivatives of 4-thiazolidinone, a core structure in this compound, have shown significant antimicrobial activity. Studies have found these compounds effective against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger (Deep et al., 2014).

Anticonvulsant Properties

Thiazole-bearing 4-thiazolidinones, closely related to the queried compound, have been evaluated for their anticonvulsant properties. These compounds were tested in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests, with several showing excellent anticonvulsant activity (Mishchenko et al., 2020).

Antioxidant and Antimicrobial Profiling

Compounds structurally related to this compound have been synthesized and tested for their antioxidant and antimicrobial activities. The electronic effects of active substituents and the lipophilic nature of their structures contribute significantly to these activities (Harini et al., 2017).

Antiviral Activity Against Hepatitis B

Thiazolides, which include thiazole and thiazolidinone derivatives, have been shown to have potent antiviral properties, specifically against hepatitis B virus replication. This suggests the potential use of compounds like this compound in antiviral therapies (Stachulski et al., 2011).

Anticancer Potential

Similar thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer potential. Studies have shown these compounds to be effective against various cancer cell lines, highlighting the potential of related compounds in cancer research and therapy (Deep et al., 2016).

Hepatocellular Carcinoma Treatment

Research into novel triazine derivatives containing thiazole rings, related to the queried compound, has demonstrated potential as antitumor agents, particularly in the treatment of hepatocellular carcinoma (Mohamed, AL-Ghareeb, & Abd-Allah, 2021).

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-17-7-6-14(12-16(17)24(27)28)13-18-19(26)21-20(29-18)23-10-8-22(9-11-23)15-4-2-1-3-5-15/h1-7,12-13,25H,8-11H2/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUOXRLVMCDWSA-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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